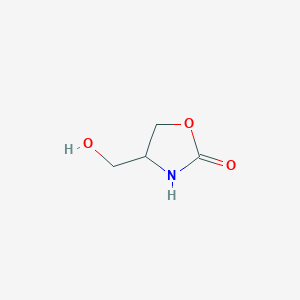
4-(羟甲基)恶唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)oxazolidin-2-one is a chemical compound with the molecular formula C4H7NO3 and a molecular weight of 117.1 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates was carried out under the conditions of triazabicyclodecene catalysis . Electron-donating groups in the aromatic substituent of glycidylcarbamate contributed to an increase in the yield of products .
Molecular Structure Analysis
The InChI code for 4-(Hydroxymethyl)oxazolidin-2-one is 1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) . The SMILES string is OC[C@H]1COC(N1)=O .
Physical And Chemical Properties Analysis
As mentioned earlier, 4-(Hydroxymethyl)oxazolidin-2-one is a white to yellow solid . It has a molecular weight of 117.1 .
科学研究应用
合成和有机化学
4-羟甲基2-恶唑烷酮已使用分子内环化进行合成,在多功能化合物合成中显示出潜力。该过程由双环胍催化,提供带有恶唑烷酮部分的双和三官能醇,突出了其在有机合成中的多功能性 (Yoshida & Endo, 2021)。另一项研究报告了从特定的丙二醇合成异构的 2-恶唑烷酮,这有助于理解影响这些化合物形成的实验条件 (Madesclaire et al., 2007)。
药物研究
在药物研究中,一个值得注意的应用是从 (S)-甘油环氧乙烷生产 4-(羟甲基)-3-(1H-吲哚基)恶唑烷-2-酮的立体选择性分子内环化。这些化合物作为药物合成中的重要组成部分 (Chiummiento et al., 2012)。
酶促合成
在一种新颖的方法中,探索了使用 2-氨基醇和碳酸二甲酯的恶唑烷-2-酮的酶促合成。这项研究提供了对连续反应的机理和动力学建模的见解,提出了一种生物化学领域创新的方法 (Yadav & Pawar, 2014)。
抗菌特性
恶唑烷酮,包括 4-(羟甲基)恶唑烷-2-酮的衍生物,已显示出对抗细菌感染的潜力。它们通过结合 50S 核糖体亚基来抑制蛋白质合成,表明它们作为抗菌剂的有效性 (Armentano et al., 2020)。
作用机制
Target of Action
The primary targets of 4-(Hydroxymethyl)oxazolidin-2-one are bacteria, specifically enterococci and staphylococci . This compound is part of the oxazolidin-2-one class of antibacterial agents, which have shown promising pharmacological activities .
Mode of Action
4-(Hydroxymethyl)oxazolidin-2-one interacts with its bacterial targets by inhibiting protein synthesis. It does this by binding to the peptidyl transferase center of the bacterial ribosome, which prevents the formation of a functional 70S-initiation complex that is essential for the bacterial translation process .
Biochemical Pathways
The action of 4-(Hydroxymethyl)oxazolidin-2-one affects the protein synthesis pathway in bacteria. By inhibiting the formation of the 70S-initiation complex, it disrupts the translation process, preventing the bacteria from synthesizing essential proteins. This leads to the inhibition of bacterial growth .
Pharmacokinetics
As a member of the oxazolidin-2-one class of compounds, it is expected to have good oral bioavailability .
Result of Action
The result of the action of 4-(Hydroxymethyl)oxazolidin-2-one is the inhibition of bacterial growth. By preventing the synthesis of essential proteins, it disrupts the normal functioning of the bacteria, leading to their eventual death .
Action Environment
The action, efficacy, and stability of 4-(Hydroxymethyl)oxazolidin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the bacterial strain it is targeting .
未来方向
The oxazolidin-2-ones, including 4-(Hydroxymethyl)oxazolidin-2-one, have gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . This suggests that they may have potential applications in the development of new antibiotics.
属性
IUPAC Name |
4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-1-3-2-8-4(7)5-3/h3,6H,1-2H2,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXGFDVEUOGVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-08-4 |
Source


|
| Record name | 4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

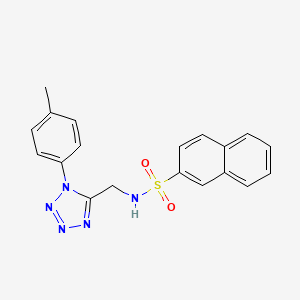
![3-[4-(Prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2572024.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2572027.png)

![Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate](/img/structure/B2572031.png)
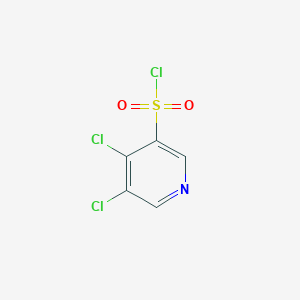
![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)
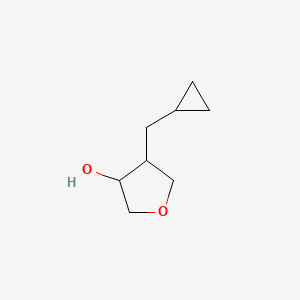
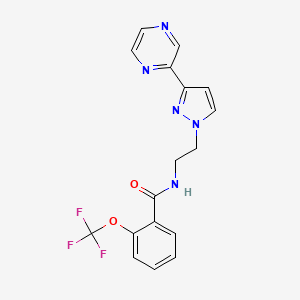
![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2572041.png)
![6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-](/img/structure/B2572044.png)
